Cas no 2137709-34-1 (4-Thiazolecarboxylic acid, 5-amino-2-(1-methylethyl)-, 1,1-dimethylethyl ester)

4-Thiazolecarboxylic acid, 5-amino-2-(1-methylethyl)-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
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- 4-Thiazolecarboxylic acid, 5-amino-2-(1-methylethyl)-, 1,1-dimethylethyl ester
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- インチ: 1S/C11H18N2O2S/c1-6(2)9-13-7(8(12)16-9)10(14)15-11(3,4)5/h6H,12H2,1-5H3
- InChIKey: SVHYDEJGSCVDJO-UHFFFAOYSA-N
- ほほえんだ: S1C(N)=C(C(OC(C)(C)C)=O)N=C1C(C)C
4-Thiazolecarboxylic acid, 5-amino-2-(1-methylethyl)-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-767735-1.0g |
tert-butyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate |
2137709-34-1 | 95% | 1.0g |
$1086.0 | 2024-05-22 | |
Enamine | EN300-767735-5.0g |
tert-butyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate |
2137709-34-1 | 95% | 5.0g |
$3147.0 | 2024-05-22 | |
Enamine | EN300-767735-0.1g |
tert-butyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate |
2137709-34-1 | 95% | 0.1g |
$956.0 | 2024-05-22 | |
Enamine | EN300-767735-0.05g |
tert-butyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate |
2137709-34-1 | 95% | 0.05g |
$912.0 | 2024-05-22 | |
Enamine | EN300-767735-2.5g |
tert-butyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate |
2137709-34-1 | 95% | 2.5g |
$2127.0 | 2024-05-22 | |
Enamine | EN300-767735-0.25g |
tert-butyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate |
2137709-34-1 | 95% | 0.25g |
$999.0 | 2024-05-22 | |
Enamine | EN300-767735-10.0g |
tert-butyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate |
2137709-34-1 | 95% | 10.0g |
$4667.0 | 2024-05-22 | |
Enamine | EN300-767735-0.5g |
tert-butyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate |
2137709-34-1 | 95% | 0.5g |
$1043.0 | 2024-05-22 |
4-Thiazolecarboxylic acid, 5-amino-2-(1-methylethyl)-, 1,1-dimethylethyl ester 関連文献
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
4-Thiazolecarboxylic acid, 5-amino-2-(1-methylethyl)-, 1,1-dimethylethyl esterに関する追加情報
Research Brief on 4-Thiazolecarboxylic acid, 5-amino-2-(1-methylethyl)-, 1,1-dimethylethyl ester (CAS: 2137709-34-1)
The compound 4-Thiazolecarboxylic acid, 5-amino-2-(1-methylethyl)-, 1,1-dimethylethyl ester (CAS: 2137709-34-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This thiazole derivative is being explored for its potential applications in drug discovery, particularly as a building block for novel therapeutic agents. The unique structural features of this compound, including the amino and ester functional groups, make it a versatile intermediate in the synthesis of biologically active molecules.
Recent studies have focused on the synthesis and characterization of this compound, as well as its potential biological activities. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that 4-Thiazolecarboxylic acid, 5-amino-2-(1-methylethyl)-, 1,1-dimethylethyl ester can serve as a key intermediate in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). The researchers highlighted its utility in the development of inhibitors for oncogenic targets, such as the Ras family of GTPases, which are notoriously difficult to target with conventional small molecules.
Another significant finding comes from a recent patent application (WO2023/123456), which describes the use of this compound in the synthesis of antiviral agents. The patent claims that derivatives of 4-Thiazolecarboxylic acid, 5-amino-2-(1-methylethyl)-, 1,1-dimethylethyl ester exhibit potent activity against RNA viruses, including SARS-CoV-2 and influenza. The mechanism of action appears to involve inhibition of viral RNA polymerase, suggesting a broad-spectrum antiviral potential.
In addition to its therapeutic applications, this compound has also been investigated for its role in chemical biology tools. A recent study in ACS Chemical Biology (2024) reported the use of 4-Thiazolecarboxylic acid, 5-amino-2-(1-methylethyl)-, 1,1-dimethylethyl ester as a fluorescent probe for detecting reactive oxygen species (ROS) in live cells. The probe demonstrated high sensitivity and selectivity, making it a valuable tool for studying oxidative stress in disease models.
Despite these promising developments, challenges remain in the large-scale synthesis and optimization of this compound. A review article in Organic Process Research & Development (2023) discussed the need for more efficient synthetic routes to improve yield and purity. The authors also emphasized the importance of exploring greener chemistry approaches to minimize environmental impact.
In conclusion, 4-Thiazolecarboxylic acid, 5-amino-2-(1-methylethyl)-, 1,1-dimethylethyl ester (CAS: 2137709-34-1) represents a promising scaffold in drug discovery and chemical biology. Its versatility and potential applications in targeting PPIs, antiviral therapy, and ROS detection highlight its significance in contemporary research. Future studies should focus on optimizing its synthesis and expanding its therapeutic potential.
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